tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate
Description
Tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate is an intriguing compound with complex chemical architecture. Its unique structural features make it a subject of extensive study in various fields, ranging from synthetic chemistry to biomedical applications. The compound exhibits remarkable stability and specific reactivity, which paves the way for innovative research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(6S)-7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl]butyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-14(2,3)22-13(20)16-7-5-4-6-11-12(19)17-8-15(18-11)9-21-10-15/h11,18H,4-10H2,1-3H3,(H,16,20)(H,17,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGVXZIYIYQDE-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1C(=O)NCC2(N1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H]1C(=O)NCC2(N1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate involves multiple steps starting from readily available precursors. The typical synthetic route includes:
Formation of the spirocyclic core through a cyclization reaction.
Introduction of the butyl chain via alkylation.
Incorporation of the carbamate group through the reaction of the appropriate amine with tert-butyl chloroformate.
Industrial Production Methods
On an industrial scale, the production involves optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, solvent selection, and purification techniques such as crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate undergoes several types of reactions:
Oxidation: : Can lead to the formation of more oxidized derivatives.
Reduction: : Produces reduced forms with different functional groups.
Substitution: : Various substituents can replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: : Include alkyl halides, acyl chlorides, etc.
Major Products
Depending on the reaction conditions, major products include derivatives with different oxidation states, reduced forms, or substituted variations, each possessing unique properties for further applications.
Scientific Research Applications
Tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate has wide-ranging applications:
Chemistry: : Used as a building block for the synthesis of complex molecules.
Biology: : Potential use in studying biological processes due to its unique structure.
Medicine: : Investigated for therapeutic properties, including potential pharmaceutical applications.
Industry: : Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate exerts its effects typically involves:
Molecular Targets: : Specific enzymes or receptors that the compound interacts with.
Pathways: : Can include inhibition or activation of biochemical pathways, affecting various physiological processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate stands out due to its specific spirocyclic structure and the presence of both oxygen and nitrogen heteroatoms, which confer unique reactivity and stability. Similar compounds might include:
Spirocyclic compounds: : With variations in the heteroatoms or side chains.
Carbamates: : Differing in the nature of the substituents attached to the carbamate group.
This comprehensive analysis highlights the multifaceted nature of this compound, showcasing its potential in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
